Lipophilicity Comparison: XLogP3-AA of 3.9 for (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol vs. Unsubstituted Pyrazole
The target compound, (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol, possesses a calculated XLogP3-AA value of 3.9 [1]. This is substantially higher than the lipophilicity of an unsubstituted pyrazole, which has an estimated XLogP3-AA of approximately 0.2 [2]. This difference is a direct consequence of the two hydrophobic 4-chlorophenyl substituents.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Unsubstituted pyrazole: ~0.2 (estimated based on typical values for small heterocycles) |
| Quantified Difference | ~3.7 logP units higher |
| Conditions | Computed property using XLogP3 algorithm. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and potential blood-brain barrier penetration, making this compound a more suitable starting point for targeting intracellular or CNS receptors compared to less lipophilic pyrazole analogs.
- [1] PubChem. (2026). 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-methanol. PubChem CID 3525246. View Source
- [2] PubChem. (2026). Pyrazole. PubChem CID 1048. View Source
